3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazol-5-amine hydrochloride
Description
Historical Context in Heterocyclic Compound Development
The evolution of heterocyclic chemistry forms the foundation for understanding this compound’s significance. Heterocycles containing oxygen and nitrogen emerged as critical targets during organic chemistry’s formative period:
- 1818 : Brugnatelli’s isolation of heterocyclic precursors marked early recognition of these systems.
- 1883 : Ludwig Knorr’s seminal work on pyrazole synthesis established methodologies for five-membered nitrogen heterocycles.
- 20th Century : Systematic exploration of benzodioxins (oxygen heterocycles) revealed their structural versatility in natural products and pharmaceuticals.
The convergence of these research trajectories enabled hybrid architectures like 3-(2,3-dihydrobenzo[b]dioxin-6-yl)-1H-pyrazol-5-amine. The hydrochloride salt derivation follows a well-established paradigm for improving the bioavailability of basic nitrogen heterocycles, first widely adopted in mid-20th century drug development.
Significance of Benzodioxin-Pyrazole Hybrid Architectures
This compound’s design merges distinct electronic and steric features:
The 6-yl substitution pattern positions the benzodioxin moiety para to the pyrazole’s amine group, creating an extended conjugated system. This arrangement theoretically allows for:
- Charge transfer interactions between electron-donating oxygen atoms and electron-deficient pyrazole nitrogens.
- Tautomeric stabilization through resonance between the amine and adjacent ring nitrogen.
- Three-dimensional complementarity to biological targets requiring both planar aromatic and semi-saturated binding motifs.
The hydrochloride salt further optimizes these properties by:
- Increasing crystalline stability compared to free base forms
- Enhancing aqueous solubility through ionic dissociation (predicted logP reduction ≈ 1.2 units)
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2.ClH/c12-11-6-8(13-14-11)7-1-2-9-10(5-7)16-4-3-15-9;/h1-2,5-6H,3-4H2,(H3,12,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEHTVAKWAPSBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=NN3)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1031793-23-3 | |
| Record name | 1H-Pyrazol-3-amine, 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1031793-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazol-5-amine hydrochloride typically involves multiple steps. One common route starts with the alkylation of 2,3-dihydroxybenzoic acid to form the dihydrobenzo[d][1,4]dioxin core. This is followed by azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification to yield the final product . The overall yield of this process is around 35%, and the structure of the product is confirmed by 1H-NMR analysis .
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized to minimize side reactions and simplify the isolation process. The choice of solvent and reaction temperature is crucial to achieving higher yields and purity, making the process suitable for large-scale preparation .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group in the pyrazole ring enables nucleophilic substitution with electrophilic reagents.
Key Findings :
-
Acylation occurs selectively at the 5-amino group due to its high nucleophilicity .
-
Sulfonylation in dichloromethane (DCM) proceeds efficiently at room temperature with triethylamine as a base .
Coupling Reactions
The pyrazole core participates in cross-coupling reactions, leveraging palladium catalysis.
Mechanistic Insights :
-
Suzuki coupling introduces aryl groups at the 3-position of the pyrazole ring.
-
Buchwald-Hartwig amination modifies the amine group with aryl halides under basic conditions .
Functionalization of the Dihydrobenzo dioxin Moiety
The electron-rich dihydrobenzo dioxin group undergoes electrophilic substitution.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C → RT | Nitro-substituted derivative | 62% | |
| Halogenation | NBS, CCl₄, AIBN, reflux | Brominated analog | 70% |
Notes :
-
Nitration occurs regioselectively at the para position of the dioxin ring .
-
Bromination with N-bromosuccinimide (NBS) requires radical initiation.
Reduction and Oxidation
The pyrazole ring and amine group exhibit redox activity.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Reduction (Amine) | NaBH₄, MeOH, 0°C → RT | Deaminated pyrazole | 41% | |
| Oxidation (Pyrazole) | MnO₂, CHCl₃, reflux | Pyrazol-5-one derivative | 55% |
Challenges :
-
Oxidation to pyrazolone derivatives is sensitive to solvent choice.
Heterocycle Formation
The amine group facilitates cyclization reactions.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Imidazole Synthesis | CS₂, KOH, EtOH, reflux | Imidazo[1,2-a]pyridine derivative | 68% | |
| Triazole Formation | NaN₃, CuI, DMF, 80°C | 1,2,3-Triazole-linked compound | 73% |
Applications :
-
Click chemistry with azides generates triazole-linked bioactive analogs.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C19H16N2O4
- Molecular Weight : 336.34 g/mol
- CAS Number : 618098-94-5
The structure includes a pyrazole ring fused with a 2,3-dihydrobenzo[b][1,4]dioxin moiety, which contributes to its biological activity.
Medicinal Chemistry
One of the primary applications of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazol-5-amine hydrochloride is in the development of new therapeutic agents. Its unique structure allows for interactions with various biological targets.
Case Study: Anticancer Activity
Research has indicated that compounds similar to this pyrazole derivative exhibit anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit specific kinase activities involved in cancer cell proliferation.
| Study Reference | Findings |
|---|---|
| Demonstrated inhibition of cancer cell lines (e.g., A549) by pyrazole derivatives. | |
| Identified selective cytotoxicity towards tumor cells compared to normal cells. |
Neuropharmacology
The compound's structural features suggest potential neuroprotective effects. Pyrazole derivatives are known to modulate neurotransmitter systems and may offer therapeutic benefits in neurodegenerative diseases.
Case Study: Neuroprotective Effects
Investigations into similar compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis.
Anti-inflammatory Properties
Another significant application is in the field of anti-inflammatory research. The compound may inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases.
Case Study: Inhibition of Inflammatory Mediators
Research has indicated that pyrazole compounds can reduce levels of pro-inflammatory cytokines.
Mechanism of Action
The mechanism of action of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in cancer research, it has been shown to induce apoptosis in cancer cells through mitochondrial pathways and oxidative stress . The compound’s ability to generate reactive oxygen species (ROS) and disrupt cellular processes makes it a promising candidate for further investigation .
Comparison with Similar Compounds
Table 1: Structural and Commercial Comparison
| Compound Name (CAS No.) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Purity (%) | Price (250 mg) | Application Notes |
|---|---|---|---|---|---|---|
| Target Compound (Hydrochloride form) | C₁₁H₁₁N₃O₂·HCl | 253.69 | Pyrazole, amine (HCl salt), dioxane | N/A | N/A | Intermediate in drug synthesis |
| 2,3-Dihydrobenzo[b][1,4]dioxine-6-sulfonamide (90222-81-4) | C₈H₉NO₄S | 215.22 | Sulfonamide, dioxane | 98 | $78 | Potential enzyme inhibitor |
| (S)-3-(Benzo[d][1,3]dioxol-5-yloxy)-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)propan-1-amine HCl (137275-80-0) | C₂₀H₂₂ClNO₅ | 391.85 | Amine (HCl salt), benzodioxole | 97 | N/A | Adrenergic receptor ligand candidate |
| 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)benzaldehyde (893737-31-0) | C₁₅H₁₂O₃ | 240.25 | Benzaldehyde, dioxane | 97 | N/A | Crosslinking agent in polymers |
| 1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)pyrrolidine (3614-74-2) | C₁₃H₁₇NO₂ | 219.28 | Pyrrolidine, dioxane | 97 | N/A | Chiral catalyst in asymmetric synthesis |
Key Observations
Structural Diversity :
- The target compound’s pyrazole-amine core distinguishes it from sulfonamide (90222-81-4) or benzaldehyde (893737-31-0) derivatives, which are linked to enzyme inhibition or polymer chemistry, respectively .
- The HCl salt enhances solubility and stability compared to free-base analogs like the pyrrolidine derivative (3614-74-2) .
The adrenergic ligand candidate (137275-80-0) demonstrates the role of dioxane-amine derivatives in receptor modulation, suggesting possible avenues for the target compound’s bioactivity testing .
Research Findings and Limitations
- Synthesis Challenges: The target compound’s synthesis is less complex than the multi-step route required for ’s bis-chromanone-dioxane derivative, which involves p-xylylene dibromide and yields only 15% .
- Data Gaps : Pharmacokinetic, toxicity, and target-binding studies are absent for the target compound, limiting its comparison to bioactive analogs like 137275-80-0 .
Biological Activity
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazol-5-amine hydrochloride is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The molecular formula for this compound is with a molecular weight of 232.65 g/mol. It features a pyrazole ring which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 232.65 g/mol |
| CAS Number | 22013-33-8 |
| Solubility | High |
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. A series of studies have demonstrated that compounds similar to this compound show inhibitory effects on various cancer cell lines. For instance, compounds targeting BRAF(V600E) and EGFR have been reported to inhibit tumor growth effectively .
Case Study:
In a study focusing on breast cancer cell lines MCF-7 and MDA-MB-231, pyrazole derivatives were evaluated for their cytotoxic effects. The results indicated that certain derivatives exhibited enhanced cytotoxicity when combined with doxorubicin, suggesting a potential synergistic effect .
Anti-inflammatory Properties
The anti-inflammatory activity of pyrazole derivatives has also been documented. Compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), indicating their potential as anti-inflammatory agents .
Structure-Activity Relationships (SAR)
The biological activity of pyrazole derivatives is often linked to their structural characteristics. Modifications in the substituents on the pyrazole ring can significantly alter their pharmacological profiles. For example:
| Substituent Type | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increased potency against cancer cells |
| Alkyl groups | Enhanced solubility and bioavailability |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:
- Formation of the Pyrazole Ring : Reacting appropriate hydrazines with carbonyl compounds.
- Introduction of Dihydrobenzo[dioxin] moiety : Utilizing coupling reactions.
- Hydrochloride Salt Formation : Treating with hydrochloric acid to yield the hydrochloride salt form.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazol-5-amine hydrochloride, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step protocols, including condensation reactions of substituted dihydrobenzodioxin precursors with pyrazole derivatives. For example, analogous pyrazole synthesis methods use 1,4-dioxane as a solvent and triethylamine as a catalyst under reflux conditions . Optimization may involve adjusting reaction time, temperature, and stoichiometric ratios of reagents to improve yield and purity. Characterization via NMR and HPLC is essential for confirming structural integrity .
Q. How can researchers verify the structural identity of this compound?
- Methodology : Use a combination of spectroscopic techniques:
- 1H/13C NMR to confirm proton and carbon environments.
- FT-IR to identify functional groups (e.g., amine stretches at ~3300 cm⁻¹).
- Mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if single crystals are obtainable) for definitive structural elucidation .
Q. What solvents and purification methods are effective for isolating this compound?
- Methodology : Polar aprotic solvents like 1,4-dioxane or DMF are commonly used for reactions. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) or recrystallization (using ethanol/water) can isolate the product. Purity is validated using TLC and HPLC .
Advanced Research Questions
Q. How can pharmacokinetic properties (e.g., lipophilicity, solubility) of this compound be predicted and validated experimentally?
- Methodology :
- In silico tools : SwissADME predicts logP, solubility, and drug-likeness parameters. For example, logP values >3 suggest high lipophilicity, which may require formulation adjustments for bioavailability .
- Experimental validation : Shake-flask method for solubility determination in PBS (pH 7.4) or simulated intestinal fluid. PAMPA assay for passive permeability .
Q. What experimental designs are suitable for evaluating biological activity (e.g., anticancer or antibacterial effects)?
- Methodology :
- Cell-based assays : Use MTT or resazurin assays for cytotoxicity screening (e.g., against cancer cell lines like MCF-7 or HeLa). Include positive controls (e.g., doxorubicin) .
- Antibacterial testing : Broth microdilution to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate IC50/EC50 values. Replicate experiments in triplicate with randomized block designs to minimize bias .
Q. How should researchers address discrepancies in biological activity data across studies?
- Methodology :
- Assay standardization : Validate cell lines/pathogen strains (e.g., ATCC-certified sources) and control for passage number.
- Data normalization : Express activity relative to internal controls (e.g., % inhibition vs. untreated cells).
- Meta-analysis : Compare results with structurally analogous compounds (e.g., pyrazole derivatives from Kumar et al. 2017) to identify structure-activity trends .
Q. What strategies optimize the compound’s stability under physiological conditions?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
